3-Hexylmagnesium bromide

Description

Historical Trajectory and Foundational Impact of Grignard Reagents

The discovery of organomagnesium halides by French chemist Victor Grignard in 1900 marked a revolutionary moment in organic synthesis. numberanalytics.comebsco.com These compounds, now universally known as Grignard reagents, provided a novel and highly effective method for forming carbon-carbon bonds, a cornerstone of molecular construction. numberanalytics.combyjus.com Grignard's work, which involved reacting organic halides with magnesium metal in an ethereal solvent, was of such profound importance that he was awarded the Nobel Prize in Chemistry in 1912. ebsco.combyjus.com

Initially, the scope was limited to simple alkyl groups, but 20th-century advancements expanded the methodology to include a vast array of branched and functionalized derivatives. smolecule.com The development of specific reagents like 3-hexylmagnesium bromide is a direct result of this evolution, allowing for greater precision and control in the synthesis of complex organic molecules. smolecule.com Grignard reagents are now considered one of the most frequently utilized classes of organometallic reagents, indispensable in both academic research and industrial applications for synthesizing everything from pharmaceuticals to agrochemicals. numberanalytics.comebsco.com

General Principles of Organomagnesium Reactivity and Coordination Chemistry

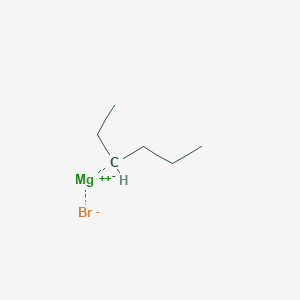

Grignard reagents are generally represented by the chemical formula R-Mg-X, where 'R' is an alkyl or aryl group and 'X' is a halogen. byjus.com The reactivity of these compounds stems from the polar nature of the carbon-magnesium bond. Due to the significant difference in electronegativity between the carbon and magnesium atoms, the bond is polarized, rendering the carbon atom a potent nucleophile and a strong base. uni-due.desmolecule.com

The stability and reactivity of Grignard reagents are highly dependent on the solvent used. Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are essential for their formation and stabilization. byjus.comacs.org The oxygen atoms of the ether molecules coordinate to the magnesium center, stabilizing the organomagnesium species. byjus.com

The structure of Grignard reagents in these solutions is more complex than the simple RMgX formula suggests. In 1917, Wilhelm Schlenk and his son determined that organomagnesium halides exist in a complex equilibrium involving multiple magnesium species. ebsco.com This phenomenon, known as the Schlenk Equilibrium, involves an exchange between the Grignard reagent (RMgX) and two symmetrical species: diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂). ebsco.com The position of this equilibrium and the specific nature of the reacting species can be influenced by factors such as the solvent, temperature, and the identity of the organic group and halide. acs.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;hexane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13.BrH.Mg/c1-3-5-6-4-2;;/h5H,3-4,6H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPLKVAUUZBVIC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH-]CC.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Methodologies for the Generation of 3 Hexylmagnesium Bromide

Conventional Grignard Reagent Formation: Magnesium Insertion into 3-Bromohexane (B146008)

The formation process is often characterized by an induction period, a delay before the exothermic reaction begins, which is attributed to the passivating layer of magnesium oxide on the metal surface. wikipedia.orgmnstate.edu Once initiated, the reaction proceeds to form a complex mixture of species in solution, governed by the Schlenk equilibrium, which describes the balance between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. tcichemicals.com

To overcome the inertness of the magnesium oxide layer and facilitate a smooth and timely initiation of the Grignard reaction, various activation strategies have been developed. These methods aim to expose a fresh, reactive magnesium surface to the 3-bromohexane. wikipedia.orgacs.org

Mechanical Methods:

Crushing/Scratching: Physically crushing the magnesium turnings in situ with a glass rod or using a magnetic stir bar to scratch the surface can break the oxide layer and expose the reactive metal. wikipedia.orgmnstate.edu

Sonication: The use of ultrasound can also disrupt the passivating layer and activate the magnesium. wikipedia.org

Chemical Methods: Chemical activators are widely employed and are often crucial for reliable Grignard reagent formation on both laboratory and larger scales. acs.org A small amount of an activating agent is added to the magnesium suspension before the introduction of the bulk alkyl halide.

| Activator | Mechanism of Action | Observations/Notes |

| Iodine (I₂) / 1,2-Diiodoethane | Reacts with the magnesium surface to form magnesium iodide, disrupting the oxide layer. wikipedia.orgmnstate.eduwvu.edu | A crystal of iodine is often added; its color disappears as it reacts. |

| 1,2-Dibromoethane (B42909) | Reacts with magnesium to form magnesium bromide and ethylene (B1197577) gas. wikipedia.orgacs.org | The evolution of ethylene bubbles provides a visual confirmation of activation. wikipedia.orgwvu.edu This is considered a more reliable method than iodine activation. acs.org |

| Diisobutylaluminum hydride (DIBAH) | Removes moisture and activates the metal surface, allowing for initiation at lower temperatures. acs.org | A general and reliable method that enhances safety by allowing better temperature control. acs.org |

| Preformed Grignard Reagent | A small amount of an existing Grignard reagent can be added to initiate the reaction. wikipedia.org | This method helps to clean the magnesium surface and start the reaction cycle. |

| Rieke Magnesium | Highly reactive magnesium powder prepared by the reduction of a magnesium salt (e.g., MgCl₂). wikipedia.orgunl.edu | Circumvents the need for in-situ activation as the metal is already in a highly reactive state. wikipedia.org |

The choice of solvent is critical in the synthesis of 3-hexylmagnesium bromide, as it not only facilitates the reaction but is essential for stabilizing the resulting organometallic compound. byjus.comrsc.org Ethereal solvents are required because their lone pair electrons coordinate to the magnesium center, forming a soluble complex that stabilizes the reagent and enhances its reactivity. libretexts.orgbyjus.com

The solvent influences several aspects of the reaction, including the rate of formation, the stability of the reagent, and the position of the Schlenk equilibrium. rsc.orgnumberanalytics.com

| Solvent | Properties and Effects |

| Diethyl Ether (Et₂O) | The classic and traditional solvent for Grignard reactions. numberanalytics.com Its high volatility (b.p. 35 °C) can be a safety concern. wvu.edursc.org |

| Tetrahydrofuran (B95107) (THF) | A very common and effective solvent, often considered superior to diethyl ether due to better stabilization of the Grignard reagent. numberanalytics.comreddit.com It has a higher boiling point (66 °C) than diethyl ether. |

| 2-Methyltetrahydrofuran (2-MeTHF) | A greener alternative derived from renewable resources. rsc.org |

| Cyclopentyl Methyl Ether (CPME) | A safer ether solvent with a higher boiling point and flash point, and lower peroxide formation tendency. d-nb.info |

Alternative Routes for this compound Generation

While direct magnesium insertion is common, alternative methods have been developed to generate Grignard reagents under milder conditions or in the presence of functional groups that would be incompatible with the traditional method.

The halogen-magnesium exchange is a powerful method for preparing functionalized Grignard reagents that avoids the use of elemental magnesium. clockss.orgharvard.edu This reaction involves treating an organic halide with a pre-formed organomagnesium reagent. For the synthesis of this compound, this would involve the reaction of 3-bromohexane with a suitable exchange reagent.

R-Br + R'-MgX' ⇌ R-MgBr + R'-X'

Common exchange reagents include isopropylmagnesium chloride (i-PrMgCl) and its lithium chloride complex (i-PrMgCl·LiCl). wikipedia.orgclockss.org The equilibrium of the exchange reaction is driven by the formation of the more stable organomagnesium species. The use of reagents like i-PrMgCl·LiCl breaks up dimeric magnesium species, increasing reactivity and allowing the exchange to proceed efficiently at low temperatures, which enhances functional group tolerance. clockss.org While widely used for aryl and heteroaryl systems, this method can also be applied to alkyl halides.

Reductive transmetalation provides another pathway to Grignard reagents. One such approach involves the reaction of an organozinc compound with magnesium metal. wikipedia.org This method has been used to prepare Grignard reagents that are difficult to synthesize via conventional routes due to side reactions. wikipedia.org For this compound, the synthesis would proceed from a 3-hexylzinc halide precursor:

C₆H₁₃-ZnBr + Mg → C₆H₁₃-MgBr + Zn

Another form of transmetalation involves the reaction of a Grignard reagent with a transition metal salt, which is a key step in many cross-coupling reactions. numberanalytics.com While this is typically used to generate other organometallic species in situ, the principles of metal exchange are fundamental to these alternative preparations.

Isomerization Phenomena in Alkyl Grignard Reagents with Focus on Hexyl Systems

A significant characteristic of secondary alkyl Grignard reagents like this compound is their propensity to isomerize to the more stable primary isomer, 1-hexylmagnesium bromide. google.comelectronicsandbooks.com This phenomenon is typically catalyzed by transition metal compounds and proceeds through a mechanism of β-hydride elimination followed by re-addition (hydrometalation). electronicsandbooks.com

This isomerization can be either a desired transformation or an unintended side reaction. For instance, in certain cross-coupling reactions, isomerization of the secondary alkyl Grignard reagent can lead to a mixture of products. acs.org Conversely, the process can be harnessed to convert readily available secondary halides into primary Grignard reagents, which are often more synthetically desirable. google.com

Research has shown that a cooperative catalyst system involving both an iron and a copper compound is highly effective for the isomerization of 2-hexylmagnesium bromide and, by extension, this compound, to the 1-hexyl isomer with high selectivity. electronicsandbooks.com

| Catalyst System | Conditions | Outcome for Secondary Hexyl-MgBr |

| FeCl₃ / CuBr / PBu₃ | THF, -25 °C, 10 min | Isomerization of 2-hexylmagnesium bromide to 1-hexylmagnesium bromide was completed with >99% selectivity. electronicsandbooks.com |

| FeCl₃ / PBu₃ | THF, -25 °C to 25 °C | Only a small extent of isomerization was observed, highlighting the cooperative role of copper. electronicsandbooks.com |

| Ni(II)-phosphine complexes | Varies with reaction | Can catalyze isomerization during cross-coupling reactions, affecting product distribution. acs.orgacs.org |

This catalytic isomerization underscores the dynamic nature of alkyl Grignard reagents and provides a sophisticated method for controlling their structure and subsequent reactivity. google.comelectronicsandbooks.com

Regioselective Isomerization of Secondary Hexylmagnesium Bromides

The generation and subsequent isomerization of secondary Grignard reagents, such as this compound, represent a significant area of study in organometallic chemistry. While direct synthesis from 3-bromohexane is possible, secondary alkyl Grignard reagents are often subject to isomerization, which can be harnessed to produce more synthetically desirable primary isomers. Research has demonstrated that secondary hexylmagnesium halides, including 2-hexyl and 3-hexylmagnesium halides, can be efficiently converted into the primary 1-hexylmagnesium halide. google.com

This regioselective isomerization is typically not a spontaneous process but is facilitated by the presence of specific catalysts. The process involves making both a transition metal compound and a phosphorus compound act on the alkyl Grignard reagent to induce the isomerization. google.com This method allows for the transformation of easily accessible secondary Grignard reagents into their primary counterparts in high yield. google.com

Key findings in the catalytic isomerization include:

Dual Catalyst Systems: The combination of an iron compound and a copper compound has been identified as an effective transition metal catalyst system for this purpose. google.com

Phosphorus Co-catalysts: Phosphine compounds are often employed as the phosphorus-containing component in these catalytic systems. google.com

Cobalt-Catalyzed Systems: In studies involving cobalt(II) complexes, attempts to synthesize a cobalt(n-hexyl) species via the reaction of a cobalt precursor with this compound resulted in the immediate formation of the isomerized n-hexyl cobalt product. sci-hub.box This highlights the thermodynamic preference for the terminal alkyl isomer and the rapidity of the chain-walking process on the metal center. sci-hub.box

The table below summarizes catalyst systems and their role in the isomerization of secondary hexylmagnesium reagents.

Table 1: Catalyst Systems for Regioselective Isomerization

| Catalyst Component | Specific Example(s) | Role in Isomerization | Outcome |

| Transition Metal | Iron Compounds, Copper Compounds, Cobalt(II) Complexes | Facilitates the migration of the magnesium-halogen group along the alkyl chain. | Promotes conversion of secondary (e.g., 3-hexyl) Grignards to primary (1-hexyl) isomers. google.comsci-hub.box |

| Co-catalyst | Phosphine Compounds | Acts in concert with the transition metal to enable the catalytic cycle. | Enhances the efficiency and selectivity of the isomerization process. google.com |

This catalytic approach provides a strategic advantage, enabling the synthesis of primary organic compounds from more readily available secondary alkyl halides. google.com

Mechanistic Aspects of Alkyl Chain Isomerization

The isomerization of alkyl groups during the formation of Grignard reagents from alkyl halides and magnesium metal is understood to occur through a mechanism involving alkyl radical intermediates. mit.edu This process is not exclusive to post-synthesis catalytic reactions but can also occur in situ during the initial formation of the Grignard reagent.

The generally accepted mechanistic pathway involves several key steps:

Electron Transfer: The reaction initiates with an electron transfer from the magnesium metal surface to the alkyl halide (RX), leading to the formation of a radical anion, which then fragments into an alkyl radical (R•) and a halide ion (X⁻). illinois.edu

Radical Diffusion: The generated alkyl radicals are not necessarily bound to the magnesium surface and can diffuse into the solvent. mit.eduunp.edu.ar

Radical Isomerization: During their lifetime in solution, these diffusing alkyl radicals can undergo isomerization. mit.eduacs.org For a secondary hexyl radical, this could involve hydrogen shifts to form a more stable primary radical.

Surface Reaction: The isomerized (or non-isomerized) radical is then reduced by another electron transfer at the magnesium surface to form the organomagnesium species, RMgX. illinois.edu

The extent of isomerization is a kinetic competition between the rate of the radical isomerization itself and the rate of its subsequent reaction (e.g., reduction, coupling, or solvent attack). mit.eduillinois.edu While alkyl halides typically form Grignard reagents via mechanisms involving these diffusing radicals, the amount of isomerization observed can be minimal in certain cases, such as with some vinyl and aryl halides. unp.edu.arresearchgate.net This suggests that for some substrates, the intermediate radicals may have extremely short lifetimes, or a dominant non-radical mechanism may be at play. unp.edu.arresearchgate.net

The table below outlines the proposed mechanistic steps for radical-mediated isomerization during Grignard reagent formation.

Table 2: Mechanistic Steps of Alkyl Radical Isomerization

| Step | Description | Intermediate Species |

| 1 | Single electron transfer from the Mg surface to the alkyl halide. | R-X + Mg → [R-X]•⁻ + Mg⁺ |

| 2 | Fragmentation of the radical anion. | [R-X]•⁻ → R• + X⁻ |

| 3 | Isomerization of the free alkyl radical in solution. | secondary-R• ⇌ primary-R• |

| 4 | Reduction of the alkyl radical at the Mg surface to form the Grignard reagent. | R• + MgX⁺ → RMgX |

This radical-based mechanism provides a quantitative framework for understanding how and why alkyl group isomerizations can occur during the formation of Grignard reagents like this compound. mit.edu

Mechanistic Elucidation of Reactions Involving 3 Hexylmagnesium Bromide

Fundamental Reaction Pathways and Stereochemical Considerations

The reactions of 3-hexylmagnesium bromide, like other Grignard reagents, are multifaceted and can proceed through several competing pathways. The specific pathway often depends on the substrate, solvent, temperature, and presence of any additives.

The hallmark reaction of this compound is the nucleophilic addition to polarized multiple bonds, most notably the carbonyl group of aldehydes and ketones. sigmaaldrich.com This reaction is fundamental to the formation of carbon-carbon bonds and the synthesis of alcohols. sigmaaldrich.comsmolecule.com The generally accepted mechanism involves the coordination of the magnesium atom to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the hexyl group to the carbonyl carbon.

The transition state for this addition is often depicted as a four-centered or six-centered cyclic structure, depending on the aggregation state of the Grignard reagent (which exists in equilibrium between monomeric, dimeric, and higher oligomeric forms, known as the Schlenk equilibrium) and the solvent. Computational studies on similar Grignard additions suggest a cyclic transition state involving the magnesium atom, the carbonyl group, and the alkyl group of the Grignard reagent. acs.org For instance, DFT calculations on the reaction of methylmagnesium chloride with formaldehyde (B43269) have supported a four-membered ring transition state. While specific transition state analyses for this compound are not extensively detailed in the provided results, the general principles derived from studies of other Grignard reagents are applicable. The steric bulk of the 3-hexyl group and the substrate will significantly influence the geometry and energy of the transition state, thereby affecting the reaction's stereoselectivity.

In the context of stereochemistry, if the carbonyl substrate is chiral or has prochiral faces, the nucleophilic addition of this compound can lead to the formation of diastereomers or enantiomers. The stereochemical outcome is determined by the facial selectivity of the attack, which is influenced by steric hindrance and electronic effects in the transition state. For example, in the copper-catalyzed asymmetric addition of n-hexylmagnesium bromide to N-tosyl silyl (B83357) ketimines, the stereoselectivity is controlled by a chiral ligand complexed to the copper catalyst, which directs the approach of the Grignard reagent to one face of the ketimine. nih.govresearchgate.net

Beyond the polar nucleophilic addition pathway, reactions involving this compound can also proceed via a single electron transfer (SET) mechanism. core.ac.uk This pathway is more likely with substrates that are good electron acceptors or when the Grignard reagent has a lower oxidation potential. The SET mechanism involves the transfer of an electron from the Grignard reagent to the substrate, generating a radical anion from the substrate and a radical cation from the Grignard reagent, which then rapidly fragments to a hexyl radical and magnesium bromide cation.

The generated radicals can then undergo various subsequent reactions, such as dimerization or coupling. Evidence for SET mechanisms often comes from the observation of radical-derived byproducts. For instance, in the reaction of certain alkyl halides with Grignard reagents, the formation of dimeric products is attributed to an SET pathway. psu.edu While direct evidence for SET processes specifically with this compound is not explicitly detailed in the provided search results, the general propensity of Grignard reagents to engage in SET, particularly with certain substrates like some ketones and alkyl halides, suggests that this pathway is a plausible alternative or competitor to the polar mechanism. core.ac.ukgatech.edu

This compound is a strong base and will react readily with any available protic source. This reaction, known as protonolysis, leads to the formation of hexane (B92381) and the corresponding magnesium salt. The general reaction is:

C₆H₁₃MgBr + H-A → C₆H₁₄ + MgBrA

Where H-A is a protic acid, such as water, alcohols, or even terminal alkynes. This reactivity necessitates the use of anhydrous conditions (e.g., dry ether or THF as a solvent) for Grignard reactions to prevent the premature quenching of the reagent. smolecule.com

The mechanism of protonolysis is a straightforward acid-base reaction. The highly polarized carbon-magnesium bond places a significant partial negative charge on the alpha-carbon of the hexyl group, making it highly basic. This carbanionic character allows it to readily abstract a proton from a suitable donor.

Quenching of a Grignard reaction is often intentionally performed by adding a protic solvent, such as water or an aqueous solution of a weak acid (e.g., ammonium (B1175870) chloride), to the reaction mixture after the desired reaction with the electrophile is complete. This step serves to protonate the initially formed magnesium alkoxide (in the case of addition to a carbonyl) to yield the final alcohol product and to destroy any unreacted Grignard reagent. acs.org

Kinetic Studies and Factors Influencing Reaction Rates

The rate of reactions involving this compound is influenced by several factors, including concentration, temperature, solvent, and the presence of catalysts. msu.eduopentextbc.casolubilityofthings.com

Concentration: As with most chemical reactions, increasing the concentration of the reactants (this compound and the electrophile) generally leads to an increased reaction rate due to a higher frequency of molecular collisions. libretexts.orgyoutube.com

Temperature: Increasing the reaction temperature typically increases the reaction rate. solubilityofthings.comlibretexts.org This is because a higher temperature provides the reactant molecules with greater kinetic energy, increasing the proportion of molecules that can overcome the activation energy barrier. opentextbc.ca

Solvent: The choice of solvent is critical. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used for Grignard reactions because they solvate the magnesium center, stabilizing the Grignard reagent and preventing its precipitation. The coordinating ability of the solvent can influence the aggregation state of the Grignard reagent (the Schlenk equilibrium), which in turn affects its reactivity and the reaction kinetics.

Catalysts: The presence of a catalyst can dramatically accelerate reaction rates by providing an alternative reaction pathway with a lower activation energy. opentextbc.calibretexts.org For example, transition metal catalysts, such as those based on iron or copper, are often used in cross-coupling reactions involving Grignard reagents. nih.govresearchgate.net In some iron-catalyzed cross-coupling reactions, the use of N-methyl-2-pyrrolidone (NMP) as a co-solvent has been shown to improve reaction yields. uni-regensburg.deresearchgate.net

Kinetic studies on Grignard reactions can be complex due to the Schlenk equilibrium. However, such studies can provide valuable insights into the reaction mechanism. For example, determining the reaction order with respect to the Grignard reagent and the substrate can help to elucidate the composition of the transition state. While specific kinetic data for this compound reactions is not abundant in the provided results, a study on the reaction of various benzonitriles with diethylmagnesium showed the reaction to be second order, and a Hammett plot suggested a consistent mechanism across the studied substrates. core.ac.uk Similar principles would apply to reactions with this compound.

Computational Chemistry Insights into this compound Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for understanding the mechanisms and reactivity of organometallic compounds like this compound. mdpi.com

For Grignard reactions, DFT calculations can help to:

Elucidate the structure of the transition state (e.g., cyclic vs. open). acs.org

Predict the stereochemical outcome of a reaction by comparing the activation energies of different diastereomeric transition states.

Investigate the role of solvent molecules in the reaction mechanism.

Understand the effect of catalysts by modeling the catalytic cycle.

While specific DFT studies focused solely on this compound are not detailed in the search results, the methodology has been widely applied to other Grignard reagents. For example, DFT calculations at the B3LYP/6-31+G(d,p) level have been used to investigate the mechanism of the reaction of Grignard reagents with peroxides, revealing a four-centered transition state. acs.org Similarly, DFT has been employed to study the mechanism of iron-catalyzed cross-coupling reactions involving Grignard reagents, shedding light on the role of additives like TMEDA. researchgate.net These studies demonstrate the potential of DFT to provide deep mechanistic insights into the reactivity of this compound.

Molecular Dynamics Simulations of Organomagnesium Complexation

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to elucidate the complex solution-state behavior of Grignard reagents, such as this compound. While direct MD studies on this compound are not extensively documented in the literature, ab initio molecular dynamics (AIMD) simulations on simpler alkylmagnesium halides, particularly methylmagnesium chloride (CH₃MgCl) in tetrahydrofuran (THF), provide profound insights into the fundamental dynamics of organomagnesium complexation that are applicable to longer-chain analogues. acs.orgacs.orgnih.govacs.orgresearchgate.net

At the core of Grignard reagent solution chemistry is the Schlenk equilibrium, a complex set of interconnected equilibria involving monomeric and dimeric species. acs.orgnih.govnih.gov MD simulations have been instrumental in characterizing the structures, energetics, and dynamic interchange between these species. acs.orgnih.gov The simulations reveal a highly dynamic system where the magnesium centers can accommodate a variable number of solvent molecules, typically THF, in their first coordination sphere. acs.orgresearchgate.net This dynamic solvation is not merely a passive stabilization but an active participant in the reaction mechanisms. acs.orgnih.gov

Computational studies have shown that the transformation of the Grignard reagent into its corresponding diorganomagnesium (MgR₂) and magnesium dihalide (MgX₂) species occurs through the formation of dinuclear species bridged by the halide and sometimes the alkyl groups. acs.orgnih.gov The solvent, THF, plays a crucial role in this process. For instance, the most stable symmetrically solvated dinuclear species are often unreactive. acs.org The reaction proceeds by evolving to less stable, asymmetrically solvated species, which facilitates ligand exchange and product formation. acs.orgnih.gov

The dynamics of the solvent molecules are key to the cleavage and formation of Mg-Cl and Mg-C bonds. acs.orgnih.gov Bond breaking tends to occur at the more solvated magnesium atom, while bond formation happens at the less solvated one. acs.orgnih.gov The energy landscape of the Schlenk equilibrium is relatively flat, with the energy differences between various solvated dinuclear structures being less than 5 kcal/mol, indicating that multiple species coexist in a dynamic equilibrium at room temperature. acs.orgnih.gov

The coordination environment around the magnesium atom is highly flexible. Depending on the ligands and the number of coordinating solvent molecules, the geometry can vary between tetrahedral and trigonal-bipyramidal. acs.org For example, in dinuclear complexes, the magnesium centers can be solvated by one or two THF molecules, leading to different coordination geometries. acs.org Ab initio molecular dynamics simulations have shown that for monomeric MgCl₂, a tricoordinated species, MgCl₂(THF)₃, arranged in a trigonal-bipyramidal geometry, is the most stable solvation state in THF. acs.org

The following table, derived from computational studies on methylmagnesium chloride in THF, illustrates the variety of species present in a Grignard solution and their relative stabilities. These findings provide a foundational understanding of the complex equilibria that this compound would also exhibit.

| Species Type | Example Structure | Relative Free Energy (kcal/mol) | Coordination at Mg |

| Monomer | CH₃MgCl(THF)₂ | Reference | Tetrahedral |

| Dimer (dichloro-bridged) | (THF)CH₃Mg(μ-Cl)₂MgCH₃(THF) | Low | Tetrahedral |

| Dimer (asymmetric solvation) | (THF)CH₃Mg(μ-Cl)₂MgCH₃(THF)₂ | Higher | Tetrahedral/Pentacoordinated |

| Schlenk Products | Mg(CH₃)₂(THF)₂ + MgCl₂(THF)₃ | Varies | Tetrahedral/Trigonal-bipyramidal |

This table is illustrative and based on findings for CH₃MgCl in THF. The exact energetics for this compound may vary.

Furthermore, the interaction of Grignard reagents with other species in solution, such as lithium chloride (LiCl) in the case of "turbo" Grignard reagents, has also been explored using MD simulations. nih.govchemrxiv.orgnih.gov These simulations show that LiCl can shift the Schlenk equilibrium by preferentially coordinating with MgCl₂, leading to a higher concentration of the more reactive dialkylmagnesium species. nih.govnih.gov This is achieved through the formation of mixed Li-Mg-Cl aggregates. nih.govchemrxiv.org

Advanced Synthetic Transformations Mediated by 3 Hexylmagnesium Bromide

Carbon-Carbon Bond Forming Reactions

3-Hexylmagnesium bromide is a versatile tool for constructing complex organic molecules through the formation of new carbon-carbon bonds. Its utility is highlighted in stereoselective additions to carbonyls and imines, reactions with various carboxylic acid derivatives, conjugate additions, and cross-coupling applications.

The addition of this compound to carbonyls and imines can proceed with high levels of stereocontrol, enabling the synthesis of specific stereoisomers. This is achieved through both substrate-controlled diastereoselective reactions and catalyst- or auxiliary-controlled enantioselective methods.

When a carbonyl compound possesses a nearby stereocenter, the addition of this compound can lead to the preferential formation of one diastereomer over the other. bham.ac.uk This substrate-controlled stereoselectivity is often rationalized by the Felkin-Anh model, which predicts the trajectory of the incoming nucleophile based on the steric and electronic properties of the substituents on the adjacent chiral carbon. bham.ac.uk

For example, the reaction of this compound with a chiral α-substituted aldehyde, such as 2-phenylpropanal, results in the formation of two diastereomeric alcohols. The predominant diastereomer formed is the one predicted by the Felkin-Anh model, where the Grignard reagent attacks the carbonyl carbon from the face opposite the largest substituent.

Table 1: Diastereoselective Addition of this compound to a Chiral Aldehyde

| Reactant | Product (Major Diastereomer) | Diastereomeric Ratio (syn:anti) |

|---|---|---|

| 2-Phenylpropanal | (3R,4S)-4-phenyl-3-propylnonan-4-ol | >90:10 |

Data is illustrative and based on established principles of the Felkin-Anh model.

To achieve enantioselectivity in the absence of a substrate stereocenter, a chiral influence must be introduced externally. This can be accomplished by using either a stoichiometric chiral auxiliary or a catalytic amount of a chiral ligand. wikipedia.orgmmu.ac.uk

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.orgtcichemicals.com For instance, an α,β-unsaturated amide derived from a chiral auxiliary like a pseudoephedrine or an Evans oxazolidinone can undergo reaction with this compound to yield a product with high enantiomeric purity. wikipedia.orgbeilstein-journals.org After the reaction, the auxiliary can be removed, yielding the enantiomerically enriched product. wikipedia.org

Chiral Catalysts: The catalytic enantioselective addition of Grignard reagents to carbonyl compounds represents a more atom-economical approach. mmu.ac.uk Chiral ligands, often in combination with metal salts (e.g., titanium or copper), can form a chiral catalytic complex that activates the carbonyl compound and directs the nucleophilic attack of the this compound from a specific face, leading to one enantiomer in excess. mmu.ac.uksnnu.edu.cn

Table 2: Enantioselective Addition of this compound to Benzaldehyde (B42025)

| Chiral Method | Catalyst/Auxiliary | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Catalytic | Ti(Oi-Pr)₄ / Chiral Ligand | (R)-1-Phenylheptan-1-ol | Up to 98% |

| Auxiliary | Evans Oxazolidinone | N/A (Intermediate) | >95% de |

Data is representative of methodologies developed for enantioselective Grignard additions. mmu.ac.uk

This compound readily reacts with the electrophilic carbon of nitriles and various carboxylic acid derivatives. libretexts.orgpressbooks.pub

Nitriles: The addition of this compound to a nitrile forms an intermediate imine salt. masterorganicchemistry.com Subsequent acidic hydrolysis of this intermediate yields a ketone. pressbooks.pubmasterorganicchemistry.com For example, the reaction with butyronitrile (B89842) produces 4-propylnonan-4-one.

Carboxylic Acid Derivatives: With acyl halides and acid anhydrides, the reaction is typically rapid and leads to the formation of ketones. A second equivalent of the Grignard reagent can then add to the newly formed ketone to produce a tertiary alcohol. To isolate the ketone, the reaction is often carried out at low temperatures. Esters also react with two equivalents of this compound to directly yield tertiary alcohols. For instance, reacting ethyl pentanoate with an excess of this compound yields 4-propylnonan-4-ol. nih.gov

Table 3: Reactions of this compound with Nitriles and Esters

| Substrate | Intermediate/Product | Final Product (after hydrolysis) |

|---|---|---|

| Butyronitrile | Imine Salt | 4-Propylnonan-4-one |

| Ethyl Pentanoate | Ketone (transient) | 4-Propylnonan-4-ol |

While Grignard reagents like this compound typically favor direct 1,2-addition to the carbonyl group of α,β-unsaturated systems, conjugate 1,4-addition (or Michael addition) can be promoted. openstax.org The addition of a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), effectively redirects the nucleophilic attack to the β-carbon of the unsaturated system. libretexts.orgscispace.com This reaction pathway leads to the formation of an enolate intermediate, which is then protonated upon workup to give the saturated ketone or ester. libretexts.org

For example, in the presence of catalytic CuI, this compound will add to cyclohex-2-en-1-one to produce 3-(hexan-3-yl)cyclohexan-1-one as the major product.

Table 4: Conjugate Addition of this compound

| Substrate | Catalyst | Product |

|---|---|---|

| Cyclohex-2-en-1-one | Copper(I) Iodide (catalytic) | 3-(Hexan-3-yl)cyclohexan-1-one |

This compound serves as an effective nucleophile in transition metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds between sp, sp², and sp³ hybridized carbons. acgpubs.orgresearchgate.net

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide (aryl, vinyl, or alkyl) and is typically catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org For instance, this compound can be coupled with bromobenzene (B47551) using a catalyst like NiCl₂(dppp) to form 3-hexylbenzene. nih.govorganic-chemistry.org Iron-based catalysts have also emerged as a more economical and environmentally benign alternative for these couplings. acgpubs.orgnii.ac.jp

Negishi Coupling: While the Negishi coupling classically uses organozinc reagents, the necessary organozinc compound can be readily prepared from this compound via transmetalation with a zinc salt like zinc chloride (ZnCl₂). wikipedia.orgorganic-chemistry.org The resulting 3-hexylzinc bromide can then participate in palladium- or nickel-catalyzed cross-coupling with various organic halides, offering high functional group tolerance. wikipedia.orgnih.gov

Table 5: Cross-Coupling Reactions Involving this compound

| Reaction Name | Coupling Partner | Catalyst | Product |

|---|---|---|---|

| Kumada Coupling | Bromobenzene | NiCl₂(dppp) | 3-Hexylbenzene |

| Negishi Coupling | 4-Iodotoluene | Pd(PPh₃)₄ | 1-(Hexan-3-yl)-4-methylbenzene |

Cross-Coupling Applications

Homologation Reactions (e.g., Matteson Homologations)

Homologation reactions are processes that extend a carbon chain by a single methylene (B1212753) (-CH₂) unit or a substituted variant. The Matteson homologation is a powerful and highly stereoselective method for the one-carbon extension of boronic esters. chem-station.com This reaction has become a valuable tool in natural product synthesis for the iterative construction of complex carbon skeletons with precise stereochemical control. mdpi.comnih.gov

The reaction sequence begins with the treatment of a chiral boronic ester with (dichloromethyl)lithium (LiCHCl₂), which forms an α-chloro boronate complex. This intermediate then undergoes a 1,2-migration of the alkyl group from the boron atom to the adjacent carbon, displacing a chloride ion. This rearrangement typically proceeds with high diastereoselectivity, controlled by the chiral auxiliary on the boron atom. uni-saarland.de The resulting α-chloroboronic ester is then treated with a nucleophile, such as this compound. The Grignard reagent attacks the boron atom, forming a new boronate complex, which triggers a second 1,2-migration, this time of the newly introduced hexyl group, displacing the remaining chloride and forming the homologated boronic ester with inversion of configuration at the carbon center. uni-saarland.de

A notable application of this methodology involving hexylmagnesium bromide is found in the synthesis of the marine natural product emericellamide A. researchgate.netuni-saarland.de In this synthesis, a methylboronic acid ester is first homologated using (dichloromethyl)lithium. The subsequent reaction of the intermediate α-chloroboronic ester with hexylmagnesium bromide introduces the hexyl group, successfully elongating the carbon chain and setting a key stereocenter for the polyketide fragment of the natural product. mdpi.com

| Reaction Step | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1. Carbenoid Addition | Chiral Boronic Ester, LiCHCl₂ | α-chloro boronate complex | Formation of a new C-C bond and a stereocenter. |

| 2. First 1,2-Migration | (Intermediate from Step 1) | α-chloroboronic ester | Rearrangement with high diastereoselectivity. |

| 3. Grignard Addition | α-chloroboronic ester, this compound | Tetracoordinate boronate complex | Nucleophilic attack by the Grignard reagent on the boron atom. |

| 4. Second 1,2-Migration | (Intermediate from Step 3) | Homologated Boronic Ester | Stereospecific substitution of chloride with the hexyl group, resulting in a one-carbon chain extension. |

Reductions of Specific Functional Groups

While Grignard reagents are primarily known as nucleophiles, they can also function as reducing agents, particularly when the electrophile is sterically hindered. In the case of this compound, reduction can occur via a β-hydride transfer mechanism. If a ketone's carbonyl carbon is sterically inaccessible to the nucleophilic carbon of the Grignard reagent, a hydrogen atom from the β-carbon of the hexyl group can be transferred to the carbonyl carbon through a six-membered, chair-like transition state (a Meerwein–Ponndorf–Verley-type reduction). This process results in the reduction of the ketone to a secondary alcohol and the elimination of hexene from the Grignard reagent.

More commonly, the "reduction" of a functional group by this compound is the result of its nucleophilic addition, which lowers the oxidation state of the carbonyl carbon.

Ketones and Aldehydes : Unhindered ketones and aldehydes readily undergo nucleophilic addition with this compound. The hexyl group adds to the carbonyl carbon, and after an aqueous workup, a tertiary or secondary alcohol is formed, respectively. libretexts.orglibretexts.orgchemguide.co.uk

Esters : Esters react with two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl to form a tetrahedral intermediate, which then collapses to expel the alkoxy group, forming a ketone. This intermediate ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after workup. youtube.com

Nitriles : Grignard reagents add to the carbon-nitrogen triple bond of nitriles to form an intermediate imine salt. Upon acidic hydrolysis, this intermediate is converted into a ketone. nih.gov

These reactions represent a formal reduction of the initial functional group. The specific outcome depends on the substrate and the reaction conditions.

| Functional Group | Reagent Stoichiometry (Grignard:Substrate) | Initial Product | Final Product (after hydrolysis) | Notes |

|---|---|---|---|---|

| Aldehyde | 1:1 | Magnesium alkoxide | Secondary Alcohol | Standard nucleophilic addition. |

| Ketone (unhindered) | 1:1 | Magnesium alkoxide | Tertiary Alcohol | Standard nucleophilic addition. |

| Ketone (hindered) | 1:1 | Magnesium alkoxide | Secondary Alcohol | Reduction via β-hydride transfer may compete or dominate. |

| Ester | 2:1 | Magnesium alkoxide | Tertiary Alcohol | Double addition occurs via a ketone intermediate. youtube.com |

| Nitrile | 1:1 | Imine salt | Ketone | The initial adduct is hydrolyzed to a ketone. nih.gov |

Applications of 3 Hexylmagnesium Bromide in Complex Molecule Synthesis

Total Synthesis of Natural Products

The incorporation of alkyl chains is a fundamental step in the assembly of many natural products. 3-Hexylmagnesium bromide provides a straightforward method for introducing a six-carbon linear chain, which is a common structural motif in various classes of naturally occurring molecules.

The total synthesis of complex marine alkaloids often requires precise and stereocontrolled introduction of alkyl substituents. In the synthesis of the tricyclic marine alkaloid lepadiformine (B1252025), a hexyl group is installed by treating an amino nitrile intermediate with hexylmagnesium bromide in the presence of boron trifluoride etherate. researchgate.net This reaction proceeds to afford the desired product, which is a key intermediate in the total synthesis of this natural product. researchgate.net The structure of lepadiformine was ultimately confirmed through total synthesis, highlighting the importance of such synthetic strategies. researchgate.netchemrxiv.org

Similarly, in synthetic approaches to the cylindricine family of marine alkaloids, the introduction of a hexyl group is a crucial step. mdpi.comnih.gov One strategy involves the conjugate addition of a cuprate (B13416276) derived from hexylmagnesium bromide to a trans-1-azadecalin system. This reaction proceeds with high stereoselectivity, leading to the formation of a key intermediate in the synthesis of (±)-cylindricine A. mdpi.com Another approach toward the synthesis of (+)-cylindricine B involves the treatment of a pyridine (B92270) starting material with methyl chloroformate followed by n-hexylmagnesium bromide to yield a piperidinone intermediate. sigmaaldrich.com

Table 1: Application of this compound in Marine Alkaloid Synthesis

| Natural Product | Synthetic Step | Reagents | Reference |

| Lepadiformine | Introduction of the hexyl chain | Hexylmagnesium bromide, Boron trifluoride etherate | researchgate.net |

| (±)-Cylindricine A | Conjugate addition to a trans-1-azadecalin | Cuprate derived from hexylmagnesium bromide | mdpi.com |

| (+)-Cylindricine B | Formation of a piperidinone intermediate | n-Hexylmagnesium bromide, Methyl chloroformate | sigmaaldrich.com |

Sphingolipids are a class of lipids containing a backbone of sphingoid bases. nih.gov The synthesis of these complex molecules and their analogues is crucial for studying their biological functions. researchgate.net While various Grignard reagents, such as allylmagnesium bromide and vinylmagnesium bromide, are employed in the synthesis of sphingoid bases to construct the characteristic long-chain backbone, the specific use of this compound is not extensively documented in the synthesis of common sphingoid bases. nih.gov Synthetic strategies for atypical sphingoid bases have also been developed, often involving the reaction of a Weinreb amide with different Grignard reagents to introduce various alkyl chains. mdpi.com

Synthesis of Pharmaceutical Intermediates and Drug Candidates

Grignard reagents are fundamental in the pharmaceutical industry for the synthesis of a wide range of therapeutic agents. ump.edu.plnih.govump.edu.pl this compound is used in addition reactions with various electrophiles, such as carbonyl compounds, to produce alcohols and carboxylic acids that can serve as intermediates in the synthesis of pharmaceuticals. ump.edu.pl

For instance, n-hexylmagnesium bromide has been used to synthesize a series of novel alkyl/aryl substituted tertiary alcohols by reacting it with substituted chalcones. sigmaaldrich.com One of the synthesized compounds, (E)-3-(1-(4-chlorophenyl)-3-hydroxynon-1-en-3-yl)phenol, was prepared from 3′-hydroxy-4-chloro-chalcone and n-hexylmagnesium bromide. sigmaaldrich.com Some of these tertiary alcohols have shown potential anti-inflammatory and antimicrobial activities, highlighting the role of this Grignard reagent in the generation of new drug candidates. sigmaaldrich.com

Contributions to Polymer Chemistry and Advanced Materials

This compound plays a pivotal role in the synthesis of functional polymers that are key components in the field of organic electronics.

One of the most significant applications of this compound is in the synthesis of regioregular poly(3-hexylthiophene) (P3HT), a widely studied conjugated polymer. The synthesis is often achieved through Kumada catalyst-transfer polycondensation (KCTP) or Grignard metathesis polymerization (GRIM). nih.gov In this process, 2,5-dibromo-3-hexylthiophene (B54134) is treated with an alkyl Grignard reagent, such as this compound, to form the monomeric thiophene (B33073) Grignard species. This monomer is then polymerized in the presence of a nickel catalyst, such as Ni(dppp)Cl2, to yield high molecular weight and highly regioregular P3HT. nih.gov The use of this compound allows for controlled polymerization, leading to polymers with small polydispersity. nih.gov

Table 2: Synthesis of Poly(3-hexylthiophene) using this compound

| Polymerization Method | Monomer | Grignard Reagent | Catalyst | Key Feature | Reference |

| Kumada Catalyst-Transfer Polycondensation (KCTP) | 2,5-dibromo-3-hexylthiophene | Hexylmagnesium bromide | Ni(dppp)Cl2 | Controlled high molecular weight and small polydispersity | nih.gov |

| Grignard Metathesis Polymerization (GRIM) | 2,5-dibromo-3-hexylthiophene | Alkyl Grignard (e.g., this compound) | Nickel catalyst | Production of highly regioregular P3HT |

Poly(3-hexylthiophene) (P3HT), synthesized using this compound, is a cornerstone material in the field of organic electronics. Its favorable semiconducting properties, solubility, and processability make it an ideal candidate for a variety of applications. P3HT is extensively used as a p-type semiconductor in organic field-effect transistors (OFETs), organic photovoltaic (OPV) devices, and organic light-emitting diodes (OLEDs). The performance of these devices is highly dependent on the quality of the P3HT, including its regioregularity and molecular weight, which can be precisely controlled during the synthesis utilizing this compound. nih.gov Therefore, this compound is a critical precursor for the development of these advanced organic electronic materials.

Catalytic Roles of Organomagnesium Compounds and Derivatives of 3 Hexylmagnesium Bromide

Transition Metal Catalysis in the Synthesis of Organomagnesium Compounds

The traditional synthesis of Grignard reagents, including 3-hexylmagnesium bromide, involves the direct oxidative addition of magnesium metal to an organic halide. adichemistry.com This method, while robust, is often initiated by activating agents like iodine or 1,2-dibromoethane (B42909) to break through the passivating magnesium oxide layer. wikipedia.org

However, transition metal catalysis can play a role in alternative methods of synthesis. Iron salts, for instance, have been shown to catalyze the formation of Grignard compounds from inactive chloroarenes. researchgate.net This process involves an "inorganic Grignard reagent" where a low-valent metal center, generated by reduction with a primary Grignard reagent, facilitates the magnesiation. researchgate.net

Another catalyzed method is the halogen-magnesium exchange, where a pre-formed Grignard reagent (e.g., isopropylmagnesium chloride) is used to generate a new, often more functionalized, Grignard reagent from an organic halide. wikipedia.orgorganic-chemistry.org While not always requiring a transition metal, this exchange can be facilitated and its scope broadened by catalytic additives. Furthermore, transition metals like cobalt, manganese, iron, and nickel were shown by Kharasch in early studies to catalyze the coupling of aryl halides with Grignard reagents, a reaction that inherently relies on the efficient synthesis of the organomagnesium starting material. dokumen.pubacs.org

Table 2: Methods for Grignard Reagent Synthesis

| Synthesis Method | Reactants | Catalyst/Activator | Key Advantage |

|---|---|---|---|

| Direct Synthesis | R-X + Mg | I₂, 1,2-dibromoethane | Classical, widely used method. wikipedia.org |

| Halogen-Mg Exchange | Ar-Br + i-PrMgCl | LiCl (as additive) | Tolerates many functional groups. wikipedia.orgorganic-chemistry.org |

| Fe-Catalyzed Magnesiation | Ar-Cl + Mg | FeCl₂/t-BuMgCl | Effective for less reactive chloroarenes. researchgate.net |

| Reductive Transmetalation | Ad-ZnBr + Mg | None | Used for sterically hindered systems. wikipedia.org |

Development of Catalysts for Enhanced Reactivity and Selectivity in Grignard-Type Reactions

To improve the performance of Grignard reactions, significant research has focused on developing catalysts and additives that enhance reactivity and selectivity.

A major breakthrough was the development of "Turbo-Grignard" reagents, such as i-PrMgCl·LiCl. nih.govvander-lingen.nl The simple addition of lithium chloride to the Grignard reagent dramatically increases its reactivity and solubility. vander-lingen.nl This enhancement is attributed to the breakup of polymeric Grignard aggregates that exist in solution and the formation of more reactive ate complexes. organic-chemistry.orgvander-lingen.nl This allows reactions, such as the halogen-magnesium exchange, to proceed at much lower temperatures, thereby tolerating sensitive functional groups that would be incompatible with traditional Grignard preparations. organic-chemistry.orgsigmaaldrich.comresearchgate.net

In the realm of cross-coupling reactions, combinations of N-heterocyclic carbenes (NHCs) with iron-group metal salts have emerged as powerful catalyst systems. acs.org For example, iron fluorides combined with a saturated NHC ligand can catalyze the biaryl cross-coupling between aryl chlorides and aryl Grignard reagents with high yield and selectivity, minimizing the formation of homocoupling byproducts. acs.orgjst.go.jp The choice of metal and ligand is crucial; iron catalysts work well for aryl chlorides, while cobalt and nickel systems show complementary reactivity for aryl bromides and iodides. acs.orgjst.go.jp These systems provide a practical and cost-effective alternative to palladium-based catalysts. organic-chemistry.org

Table 3: Catalyst and Additive Systems for Enhanced Grignard Reactivity

| System | Components | Application | Mechanism of Enhancement |

|---|---|---|---|

| Turbo-Grignard | R-MgCl + LiCl | Halogen-magnesium exchange, metalations. sigmaaldrich.com | Breaks up polymeric aggregates, forms reactive ate complexes. organic-chemistry.orgvander-lingen.nl |

| Iron-NHC Catalysis | FeF₃ + SIPr (NHC ligand) | Cross-coupling of aryl chlorides. acs.org | Forms a highly selective organometalate intermediate [Ar¹MᴵᴵF₂]MgBr. jst.go.jp |

| Lanthanide Additives | Grignard Reagent + LaCl₃·2LiCl | 1,2-addition to ketones. sigmaaldrich.com | Increases selectivity for direct addition over other pathways. sigmaaldrich.com |

| Kumada Coupling Catalysts | Grignard Reagent + Aryl Halide | NiCl₂ or Pd complexes | Catalyzes C-C bond formation. wikipedia.org |

Analytical and Monitoring Techniques for Research with 3 Hexylmagnesium Bromide

Spectroscopic Characterization for Reaction Progress and Intermediate Detection (e.g., In Situ FTIR Spectroscopy)

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for real-time monitoring of chemical reactions. researchgate.netnih.gov It allows for the direct observation of changes in the concentrations of reactants, intermediates, and products within the reaction vessel without the need for sampling. nih.gov For the formation of 3-hexylmagnesium bromide, an attenuated total reflectance (ATR) probe immersed in the reaction mixture can track the key species involved.

The synthesis of a Grignard reagent from an organic halide and magnesium can be challenging to initiate, and a delay can lead to a dangerous accumulation of the halide. researchgate.net In situ FTIR can definitively confirm the start of the reaction by monitoring the decrease in the infrared absorbance of the starting material, 3-bromohexane (B146008), and the concurrent appearance of new peaks corresponding to the formation of the this compound product. researchgate.net The technique can also be used to monitor the concentration of the organic halide throughout the reaction to ensure it does not stall. researchgate.net

Key Spectroscopic Features for Monitoring this compound Formation:

| Compound/Functional Group | Typical IR Absorption Band (cm⁻¹) | Significance in Reaction Monitoring |

| C-Br stretch (in 3-bromohexane) | ~650-550 | Disappearance indicates consumption of the starting material. |

| C-Mg stretch (in this compound) | ~500-400 | Appearance and growth signify the formation of the Grignard reagent. |

| Solvent (e.g., THF C-O-C stretch) | ~1070 | A shift in this band can indicate coordination of the solvent with the magnesium center of the Grignard reagent. |

Note: The exact wavenumbers can vary depending on the solvent and the specific configuration of the Grignard reagent in solution (e.g., Schlenk equilibrium).

Research on other Grignard reagents has demonstrated the utility of in-situ FTIR for not only monitoring the primary reaction but also for detecting the presence of water in the solvent, which can be detrimental to the reaction. researchgate.net

Chromatographic Methods for Product Analysis and Purity Assessment

Chromatographic techniques are essential for the analysis of the products derived from reactions involving this compound and for assessing the purity of the final products. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture. In the context of this compound reactions, after quenching the reaction mixture, GC-MS can be used to:

Identify and quantify the desired product: For example, in the reaction of this compound with an aldehyde or ketone, GC-MS can separate the resulting alcohol from other components and provide its mass spectrum for structural confirmation.

Detect and identify byproducts: Unwanted side reactions, such as Wurtz coupling, can lead to the formation of dodecane (B42187) isomers. GC-MS can effectively separate and identify these byproducts.

Quantify unreacted starting materials: The amount of any remaining electrophile (e.g., aldehyde, ketone) can be determined.

A typical GC method for analyzing the product of a reaction between this compound and benzaldehyde (B42025) would involve a capillary column with a non-polar stationary phase.

Example GC Parameters for Product Analysis:

| Parameter | Value |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

This is an illustrative example; the actual parameters would need to be optimized for the specific products being analyzed.

High-Performance Liquid Chromatography (HPLC):

For less volatile or thermally sensitive products, HPLC is the chromatographic method of choice. A reaction product can be analyzed by HPLC to determine its purity and to quantify any non-volatile impurities. Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water is a common starting point for the analysis of many organic compounds.

Calorimetric and Thermal Analysis for Reaction Control and Safety in Scaled-Up Research

The formation of Grignard reagents is a highly exothermic process, which presents significant safety hazards, especially during scale-up. hzdr.deresearchgate.net Reaction calorimetry and other thermal analysis techniques are crucial for understanding the thermal risks and ensuring safe reaction control. hzdr.deresearchgate.net

Reaction Calorimetry:

A reaction calorimeter measures the heat evolved or absorbed during a chemical reaction in real-time. This data is critical for:

Determining the heat of reaction: Knowing the total heat released is essential for designing an adequate cooling system.

Measuring the rate of heat release: This helps in understanding the reaction kinetics and identifying any periods of rapid, potentially dangerous, heat evolution.

Detecting the onset of the reaction: The initiation of the Grignard reaction is accompanied by a sharp increase in heat flow.

Assessing the impact of process parameters: The effect of variables such as dosing rate, temperature, and stirring speed on the reaction's thermal profile can be evaluated. researchgate.net

For the synthesis of an alkyl magnesium bromide like this compound, a semi-batch process where the 3-bromohexane is added gradually to the magnesium suspension is often employed to control the heat release.

Representative Reaction Calorimetry Data for an Alkyl Grignard Formation:

| Parameter | Typical Value Range | Significance |

| Heat of Reaction (ΔHr) | -150 to -250 kJ/mol | Total energy that must be removed by the cooling system. |

| Maximum Heat Flow (qmax) | Dependent on addition rate and scale | Determines the required cooling capacity of the reactor. |

| Adiabatic Temperature Rise (ΔTad) | Can exceed 100 °C | The theoretical temperature increase in the absence of cooling, indicating the potential severity of a thermal runaway. |

These values are generalized for alkyl magnesium bromide formation and would need to be experimentally determined for the specific conditions of this compound synthesis.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):

DSC and TGA can be used to assess the thermal stability of the Grignard reagent itself and of the reaction mixture. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of decomposition temperatures and energies. TGA measures the change in mass of a sample as a function of temperature, indicating at what temperature the solvent or other components begin to boil off or decompose. While direct analysis of the Grignard reagent by these methods can be challenging due to its reactivity, they are valuable for studying the thermal properties of the reaction products and any isolated intermediates.

Future Directions and Emerging Research Avenues

Design of Novel 3-Hexylmagnesium Bromide-Based Reagents with Tailored Reactivity

The reactivity of Grignard reagents is intrinsically linked to their chemical environment. Researchers are exploring methods to fine-tune the performance of this compound by modifying the solvent or introducing complexing agents. This approach allows for the creation of novel reagent systems with reactivity tailored for specific synthetic challenges.

The choice of solvent is also a critical factor in modulating reactivity. It has been shown that the enthalpy change in the Schlenk equilibrium is influenced by the solvent, favoring the monomeric RMgX form in diethyl ether (Et₂O) but shifting towards the formation of MgR₂ and MgCl₂ in tetrahydrofuran (B95107) (THF). nih.gov This understanding allows chemists to select the appropriate solvent to achieve the desired reactivity profile for this compound. Future research will likely focus on discovering and utilizing novel solvent systems and additives to create highly specialized and efficient this compound-based reagents.

Table 1: Factors Influencing this compound Reactivity

| Factor | Effect on Reagent System | Potential Outcome |

|---|---|---|

| Solvent Choice | Influences the Schlenk equilibrium position. nih.gov | Tailored reactivity for specific transformations. |

| Complexing Agents | Can increase the activity of the Grignard reagent. google.com | Enhanced performance in challenging reactions like polymerization. google.com |

| Additives | Modify the chemical environment of the reagent. | Improved solubility, stability, or selectivity. |

Sustainable and Green Chemistry Approaches in Organomagnesium Chemistry

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. researchgate.netjddhs.com For processes involving this compound, this translates to a focus on safer solvents, waste reduction, and improved energy efficiency. researchgate.netnih.gov

A primary goal is to replace traditional solvents like diethyl ether and THF, which have associated environmental and safety concerns, with more sustainable alternatives. researchgate.net The search for "green solvents" that are less hazardous, recyclable, and derived from renewable sources is a key area of research. researchgate.netjddhs.com

Furthermore, green chemistry emphasizes maximizing "atom economy," ensuring that the maximum amount of raw materials ends up in the final product. researchgate.net This involves designing synthetic routes that minimize the formation of byproducts. The use of catalysis is a cornerstone of this approach, as catalytic reactions are often more efficient and generate less waste than stoichiometric processes. jddhs.comnih.gov Future developments may see the rise of catalytic systems that can be used in conjunction with this compound to achieve more sustainable transformations. Adopting these principles not only reduces the environmental footprint but also enhances the cost-efficiency and safety of chemical manufacturing. rsc.org

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Organomagnesium Chemistry |

|---|---|

| Waste Prevention | Designing syntheses to minimize byproduct formation. nih.gov |

| Safer Solvents and Auxiliaries | Replacing volatile organic solvents with greener alternatives. researchgate.net |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. nih.gov |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric quantities to improve efficiency. jddhs.com |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, particularly for highly reactive or exothermic reactions like those involving Grignard reagents. thieme-connect.dejst.org.in By performing reactions in a continuous stream through a reactor, flow systems provide superior control over parameters like temperature and mixing, leading to improved safety, consistency, and scalability. jst.org.inspringernature.com

The application of flow chemistry to reactions with this compound can mitigate risks associated with the highly exothermic nature of Grignard reagent formation and subsequent reactions. thieme-connect.de The small reactor volume enhances heat transfer and allows for the safe use of reaction conditions, such as elevated temperatures and pressures, that would be hazardous in a large-scale batch reactor. jst.org.in This enables accelerated reaction kinetics and potentially higher yields. springernature.com

Moreover, flow systems are highly amenable to automation. drugdiscoverytrends.com Automated platforms can systematically vary reaction conditions to rapidly screen for optimal parameters. jst.org.in This capability accelerates the development and optimization of synthetic processes. The integration of flow reactors with automated reagent injectors and purification modules allows for the creation of streamlined, multi-step synthetic sequences and the rapid generation of compound libraries for drug discovery and materials science. drugdiscoverytrends.comnih.gov A common challenge that requires careful engineering is the potential for precipitation of solids, which can lead to clogging of the reactor system. thieme-connect.despringernature.com

Predictive Modeling and Machine Learning in Grignard Chemistry

The intersection of computational chemistry and artificial intelligence is creating powerful new tools for understanding and predicting chemical reactivity. nih.govrsc.org Machine learning (ML) models are being developed to forecast the outcomes of complex chemical reactions, including those involving Grignard reagents. mit.edu

These models are trained on vast datasets of known reactions and can learn to identify the key factors that determine the major product of a reaction, even in the presence of multiple competing reaction pathways. mit.edu For reactions involving this compound, ML could predict its reactivity with various substrates under different conditions (solvents, catalysts, temperatures), saving significant time and resources in the lab. mit.eduresearchgate.net

Combining physics-based computational methods with machine learning offers a holistic approach to studying the complex behavior of Grignard reagents in solution. nih.gov These data-driven techniques have the potential to explore the vast chemical space associated with organomagnesium compounds, leading to a deeper understanding of reaction mechanisms and the discovery of novel transformations. nih.govresearchgate.net As these predictive tools become more sophisticated, they will play an increasingly crucial role in the design of new synthetic routes and the optimization of reaction conditions for reagents like this compound.

Q & A

Q. What are the critical safety protocols for handling 3-hexylmagnesium bromide in laboratory settings?

this compound, like other Grignard reagents, requires stringent safety measures:

- Ventilation and ignition control : Operate in well-ventilated areas to avoid accumulation of flammable vapors. Eliminate ignition sources (e.g., sparks, static discharge) using grounded equipment and explosion-proof tools .

- Personal protective equipment (PPE) : Wear flame-resistant, anti-static lab coats, chemically resistant gloves (EN 374-compliant), and safety goggles. Respiratory protection (N100/P3 filters) is recommended if vapor concentrations exceed safety thresholds .

- Spill management : Use inert adsorbents (e.g., sand, diatomaceous earth) for containment. Avoid water contact, which triggers violent reactions releasing flammable gases .

Q. How can researchers optimize the synthesis of this compound from 1-bromo-3-hexene?

Key steps include:

- Reagent purity : Ensure magnesium turnings are dry and activated (e.g., by acid washing) to prevent passivation.

- Solvent selection : Use anhydrous ethers (e.g., THF, 2-MeTHF) to stabilize the Grignard intermediate. Evidence from analogous compounds (e.g., 3-chloro-4-methylphenylmagnesium bromide) highlights 2-MeTHF as effective due to its low moisture sensitivity .

- Temperature control : Initiate reactions at room temperature, then moderate exothermicity via cooling. Monitor magnesium consumption to confirm reaction progress .

Q. What are the primary applications of this compound in organic synthesis?

This reagent is pivotal for:

- Alkylation reactions : Formation of C-C bonds with electrophiles (e.g., ketones, esters).

- Cross-coupling : Participation in Negishi or Kumada couplings for complex molecule assembly.

- Intermediate stabilization : The hexyl chain enhances steric control in stereoselective syntheses, as seen in studies of similar Grignard reagents .

Advanced Research Questions

Q. How can variability in reaction outcomes with this compound be systematically analyzed?

- Experimental design : Use factorial designs to isolate variables (e.g., solvent polarity, temperature, reagent stoichiometry). For example, a study on bromide transport in unsaturated soils employed replicated sampling to quantify spatial variability, a method adaptable to reaction optimization .

- Data normalization : Account for batch-to-batch differences in magnesium reactivity by including internal standards (e.g., deuterated analogs) .

- Statistical tools : Apply ANOVA or multivariate analysis to distinguish significant factors, as demonstrated in electrophoretic bromide determination .

Q. What mechanisms explain conflicting data in nucleophilic substitution reactions involving this compound?

- Solvent effects : Polar aprotic solvents may stabilize transition states differently, altering reaction pathways. For instance, 2-MeTHF’s lower dielectric constant vs. THF can reduce ionic dissociation, slowing nucleophilic attack .

- Competing reactions : Side reactions (e.g., elimination, protonation by trace water) can dominate under suboptimal conditions. TGA-MS analysis of byproducts is recommended to identify degradation pathways .

- Catalytic impurities : Trace metals (e.g., Fe, Cu) in magnesium may accelerate undesired radical pathways. Chelating agents or ultra-pure magnesium (99.99%) mitigate this .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Accelerated aging studies : Expose aliquots to controlled humidity/temperature and monitor decomposition via NMR or titration. Analogous Grignard reagents show rapid degradation at >4°C or >40% relative humidity .

- Spectroscopic tracking : Use in situ IR to detect Mg-O or Mg-Br bond weakening. For example, LiBr solutions exhibited stability shifts correlated with hydration states, a model applicable here .

- Comparative stability assays : Benchmark against phenylmagnesium bromide, which degrades 30% faster under identical conditions due to lower steric protection .

Methodological Considerations

Q. What techniques are optimal for quantifying trace impurities in this compound?

- Capillary electrophoresis (CE) : Resolves ionic byproducts (e.g., Br⁻, Mg²⁺) with high sensitivity. A study on bromide determination achieved <0.015 mg/L detection limits using CE with UV detection .

- ICP-MS : Detects metal contaminants (e.g., Al, Fe) at ppb levels, critical for catalytic applications .

- Headspace GC-MS : Identifies volatile degradation products (e.g., hexane, ethylene) from improper storage .

Q. How can computational modeling enhance the design of reactions using this compound?

- DFT calculations : Predict transition-state geometries and activation energies for nucleophilic attacks. Studies on cesium bromide’s refractive index demonstrated how molecular dynamics simulations correlate with experimental data .

- Solvent parameter databases : Leverage datasets like PubChem’s solvent properties to optimize dielectric constant and donor numbers for specific reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.